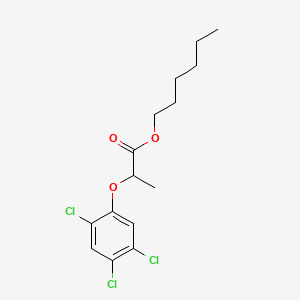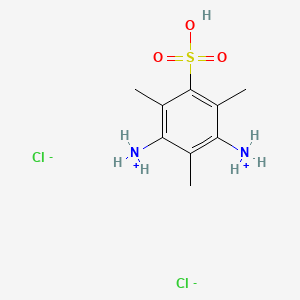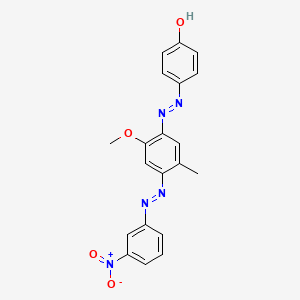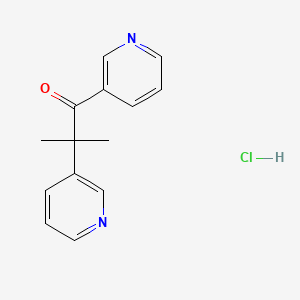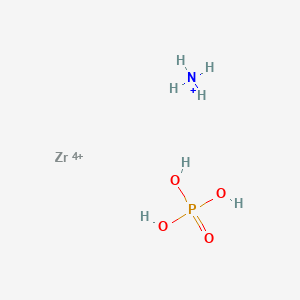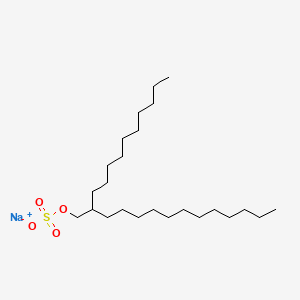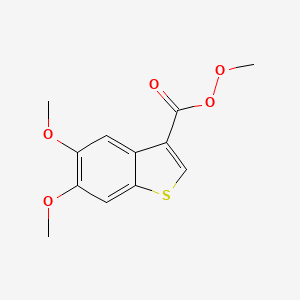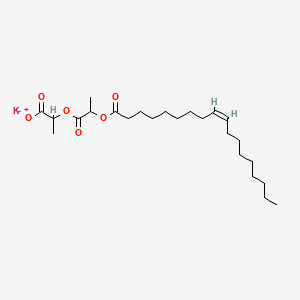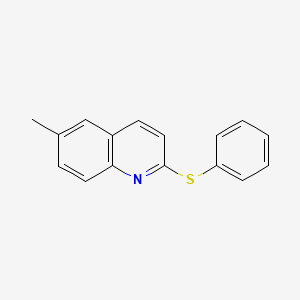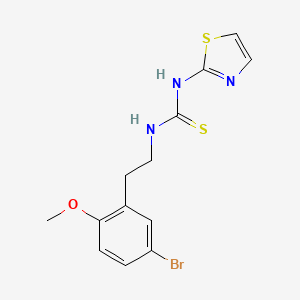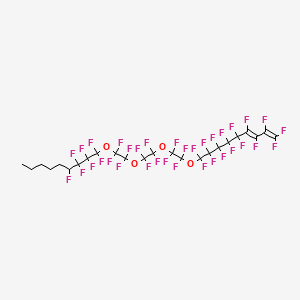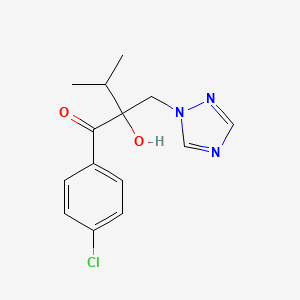
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a 1,2,4-triazole ring, a chlorophenyl group, and a hydroxy group
Vorbereitungsmethoden
The synthesis of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives and suitable catalysts.
Addition of the hydroxy and methyl groups: These groups can be introduced through various organic reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored to the specific requirements of large-scale production.
Analyse Chemischer Reaktionen
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxy and methyl groups contribute to its overall stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazol-3-ol: This compound also contains a triazole ring but lacks the chlorophenyl and hydroxy groups.
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione: This compound has a similar triazole structure but includes a cyclopropyl group and a thiocarbonyl group.
The uniqueness of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
107658-98-0 |
|---|---|
Molekularformel |
C14H16ClN3O2 |
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)butan-1-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-10(2)14(20,7-18-9-16-8-17-18)13(19)11-3-5-12(15)6-4-11/h3-6,8-10,20H,7H2,1-2H3 |
InChI-Schlüssel |
LXVJUXZVUZFAFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


